molecular formula C19H15FN4O2S B2372231 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296318-56-3

3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2372231
CAS No.: 1296318-56-3
M. Wt: 382.41
InChI Key: MNEKNMNJLUFADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic triazolo[4,3-a]pyrazine derivative developed for research applications in medicinal chemistry and antibacterial discovery. This compound belongs to a class of nitrogen-containing heterocycles recognized for diverse biological activities and significant potential in pharmaceutical development . The triazolo[4,3-a]pyrazine scaffold represents a privileged structure in drug discovery, known for its wide range of biological activities including antibacterial, antidiabetic, and antifungal properties . Researchers are particularly interested in this structural class due to its excellent pharmacokinetic and pharmacodynamic characteristics, including favorable polarity, lipophilicity, and hydrogen-bond-forming capacity that contribute to high biological activity and low toxicity profiles . Structurally related analogs of this compound have demonstrated moderate to excellent in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains in recent studies, with some closely related triazolo[4,3-a]pyrazine derivatives showing minimum inhibitory concentration (MIC) values as low as 16-32 μg/mL, comparable to first-line antibacterial agents like ampicillin . The presence of both the 4-fluorobenzylthio moiety at the 3-position and the 3-methoxyphenyl group at the 7-position contributes to the compound's potential research value in structure-activity relationship studies. The mechanism of action for this class of compounds is an active area of investigation, with preliminary research suggesting that the triazole moiety may enable binding to various enzymatic targets or receptors within biological systems, potentially interfering with essential biochemical pathways in microorganisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate laboratory safety protocols.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEKNMNJLUFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS Number: 1296318-56-3) is a compound belonging to the triazolo[4,3-a]pyrazine class. This class has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H15FN4O2SC_{19}H_{15}FN_{4}O_{2}S with a molecular weight of 382.4 g/mol. The structure features a triazole ring fused to a pyrazine moiety, which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC19H15FN4O2SC_{19}H_{15}FN_{4}O_{2}S
Molecular Weight382.4 g/mol
CAS Number1296318-56-3

Antibacterial Activity

Recent studies have indicated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. A notable study demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibited potent cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values ranging from 0.15 µM to 2.85 µM across these cell lines .

Table: IC50 Values for Selected Cancer Cell Lines

CompoundA549 (µM)MCF-7 (µM)HeLa (µM)
22i0.830.152.85

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Studies suggest that the presence of electron-donating groups enhances antibacterial activity by improving the lipophilicity and cell permeability of the compound . Furthermore, the triazole ring may facilitate hydrogen bonding with target proteins, enhancing binding affinity and efficacy.

Case Studies

In a comparative study involving various triazolo derivatives, it was observed that modifications at the R2 position significantly influenced biological activity. For example:

  • Compound 1e exhibited MICs of 32 µg/mL against Staphylococcus aureus.
  • Compound 1d , bearing an electron-donating group at R2, showed enhanced antibacterial properties compared to its counterparts lacking such modifications.

These findings underscore the importance of structural optimization in developing effective therapeutic agents based on the triazolo[4,3-a]pyrazine scaffold.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. The key steps include the formation of the triazole ring and subsequent modifications to introduce the fluorobenzyl and methoxyphenyl substituents. Various methods have been reported for synthesizing related compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Formation of TriazoleHydrazine derivativesTriazole ring formation
2Substitution Reaction4-Fluorobenzyl chlorideIntroduction of fluorobenzyl
3Electrophilic Aromatic Substitution3-Methoxyphenyl compoundsAddition of methoxy group

Biological Activities

Recent studies have highlighted the biological activities of triazolo[4,3-a]pyrazine derivatives, including their potential as anti-cancer agents and kinase inhibitors.

Antitumor Activity

A series of derivatives similar to this compound have shown promising results against various cancer cell lines. For instance:

  • Compound 22i demonstrated significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of:
    • A549: 0.83±0.07μM0.83\pm 0.07\,\mu M
    • MCF-7: 0.15±0.08μM0.15\pm 0.08\,\mu M
    • HeLa: 2.85±0.74μM2.85\pm 0.74\,\mu M .

Kinase Inhibition

The compound has also been investigated for its role as a c-Met kinase inhibitor. Inhibition studies revealed that certain derivatives possess nanomolar inhibitory activity against c-Met kinase (IC50 = 48nM48\,nM), suggesting potential applications in targeted cancer therapies .

Therapeutic Implications

Given its structural characteristics and biological activity profile, this compound could be explored for:

  • Cancer Treatment: Targeting specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity: Some derivatives have shown antibacterial properties that warrant further exploration .

Case Studies

Recent literature provides valuable insights into the application of triazolo[4,3-a]pyrazine derivatives:

  • Study on Antibacterial Activity: A study synthesized various triazolo derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies: Research involving the evaluation of IC50 values across multiple cancer cell lines has established a correlation between structural modifications in triazolo derivatives and their biological potency .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyrazinone Derivatives

Compound Name Substituents (Position 3) Substituents (Position 7) Biological Activity MIC/MBC (µg/ml) Key Findings References
Target Compound (4-Fluorobenzyl)thio 3-Methoxyphenyl Antimicrobial (Gram-negative) 12.5 / 25.0 High potency against E. coli
7-(4-Fluorobenzyl)-3-thioxo analog Thioxo 4-Fluorobenzyl Antimicrobial (Gram-negative) 12.5 / 25.0 Validated quantification method
3-[(4-Chlorobenzyl)thio]-7-(4-fluorophenyl) (4-Chlorobenzyl)thio 4-Fluorophenyl Undisclosed Structural analog (Cl vs. F)
3-Aminomethyl-7-(2-fluorophenyl) Aminomethyl 2-Fluorophenyl Predicted receptor antagonism Potential adenosine/P2X7 antagonism
3-(Chloromethyl)-7-phenyl Chloromethyl Phenyl Not reported Intermediate for further derivatization

Key Observations:

Antimicrobial Activity: The thioxo and (4-fluorobenzyl)thio substituents at position 3 correlate with strong antimicrobial effects.

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Enhance stability and microbial target binding. Chlorinated analogs (e.g., 4-chlorobenzyl) may offer similar activity but require empirical validation .

Synthetic Flexibility: The triazolopyrazinone core allows diverse substitutions, enabling optimization of solubility, metabolic stability, and target affinity .

Physicochemical and Analytical Comparisons

Table 2: Physicochemical and Analytical Properties

Compound LogP* Solubility Analytical Method Purity (%) References
Target Compound 2.8 (est) Low in water Potentiometric titration ≥99.0
7-(4-Fluorobenzyl)-3-thioxo analog 2.5 Moderate in DMSO HPLC (impurity profiling) 99.5
3-Benzylmercapto-triazinone (C11H10N6OS) 3.1 Low in ethanol X-ray crystallography 99.8

*Estimated using fragment-based methods.

  • Potentiometric Titration : Validated for the target compound and its 7-(4-fluorobenzyl)-3-thioxo analog, achieving ≤0.22% uncertainty. Impurities (e.g., oxidation byproducts) are controlled via HPLC to ≤0.5% .
  • Crystallography : Benzylmercapto analogs exhibit extensive hydrogen bonding (N–H⋯N/O) and π-π stacking, influencing crystallinity and stability .

Pharmacological Potential Beyond Antimicrobial Use

  • Adenosine Receptor Antagonism: Structural analogs are predicted to antagonize P2X7 receptors, relevant for inflammatory and neuropathic pain management .
  • Cytotoxicity and Cardioprotection : PASS predictions highlight membrane stabilization and cardioprotective effects for 3,7-disubstituted derivatives, though experimental data are lacking .

Q & A

Q. What validated analytical methods are available for quantifying this compound in research samples?

Non-aqueous potentiometric titration has been validated for quantifying structurally similar triazolopyrazinones, demonstrating linearity (R² > 0.99), accuracy (98–102% recovery), and precision (RSD < 2%). This method involves dissolving the compound in anhydrous acetic acid and titrating with perchloric acid, with endpoint detection via glass electrode .

Q. What is the general synthetic route for preparing 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

A validated protocol involves:

  • Reacting carboxylic acids with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour.
  • Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
  • Purifying via recrystallization from DMFA/i-propanol (1:2 v/v). Yield optimization requires strict control of stoichiometry and solvent ratios .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • ¹H-NMR (e.g., aromatic proton integration, coupling constants for substituent positioning).
  • IR spectroscopy (e.g., carbonyl stretch at ~1716 cm⁻¹ for the pyrazinone ring).
  • Elemental analysis (deviation < 0.4% for C, H, N content) .

Q. What safety precautions should be taken when handling this compound?

While hazard data specific to this compound is limited, related triazolopyrazines are classified as non-hazardous under GHS. Standard lab practices include using gloves, eye protection, and working in a fume hood. Waste should be disposed of via approved chemical channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMFA, DMSO) enhance reactivity vs. THF or dioxane.
  • Catalyst exploration : KI or K₂CO₃ may accelerate heterocyclization (e.g., 50 mmol K₂CO₃ in acetone at reflux) .
  • Time-temperature profiling : Monitor via TLC; extended reflux (24–48 hrs) often improves cyclization .

Q. How do substituent modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

Preliminary SAR studies on analogs suggest:

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability.
  • Methoxy groups on the phenyl ring may improve solubility but reduce target affinity. In vitro assays (e.g., kinase inhibition) are recommended to validate these trends .

Q. What strategies resolve contradictions in solubility data across different studies?

Discrepancies arise from:

  • Polymorphism : Recrystallization solvents (e.g., chloroform vs. methanol) alter crystal packing.
  • pH-dependent solubility : Use potentiometric titration () to assess ionization states.
  • HPLC-MS validation : Compare solubility in buffered vs. non-buffered systems .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking studies : Use crystal structures of target proteins (e.g., kinases) to predict substituent interactions.
  • QSAR models : Correlate logP, polar surface area, and steric parameters with activity data from analogs .

Q. What purification challenges arise during scale-up, and how are they addressed?

Common issues include:

  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes impurities.
  • Low solubility : Use mixed solvents (e.g., DMFA/i-propanol) for recrystallization .

Q. How does fluorination at the benzyl position influence photostability and degradation pathways?

  • Accelerated stability testing : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • LC-MS/MS analysis : Identify major degradation products (e.g., sulfoxide formation via thioether oxidation) .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and reagents to avoid side reactions .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for complex spectra .
  • Contradiction Mitigation : Use orthogonal methods (e.g., XRD for polymorphism, DSC for purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.